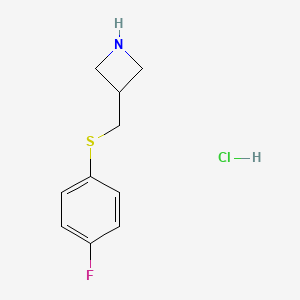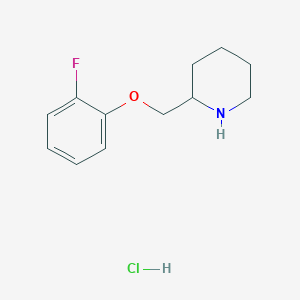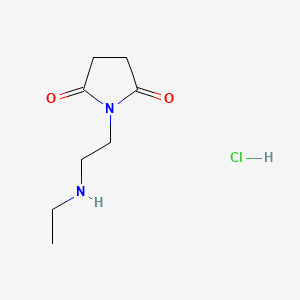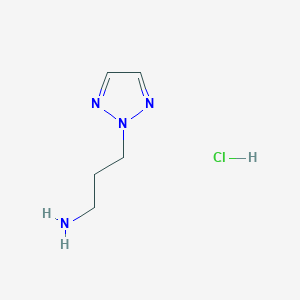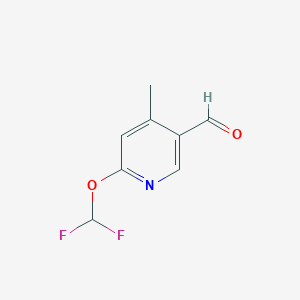
6-(Difluoromethoxy)-4-methylnicotinaldehyde
Vue d'ensemble
Description
Difluoromethoxy compounds are a class of chemical compounds that contain a difluoromethoxy group (-OCHF2). This group is known for its high electronegativity and its ability to confer increased stability and lipophilicity .
Synthesis Analysis
While specific synthesis methods for “6-(Difluoromethoxy)-4-methylnicotinaldehyde” are not available, similar compounds have been synthesized through various methods. For instance, a synthetic method has been developed for the synthesis of roflumilast from 4-difluoromethoxy-3-hydroxybenzaldehyde and bromomethyl cyclopropane via O-alkylation, oxidation, and N-acylation .Molecular Structure Analysis
The molecular structure of difluoromethoxy compounds typically comprises a core ring structure flanked by various functional groups . The exact structure would depend on the specific compound .Chemical Reactions Analysis
The chemical reactions involving difluoromethoxy compounds can vary widely depending on the specific compound and the conditions under which the reactions take place .Physical And Chemical Properties Analysis
The physical and chemical properties of difluoromethoxy compounds can vary depending on their specific structures. For example, some compounds in this class are solid at room temperature .Applications De Recherche Scientifique
Synthesis and Chemical Properties
6-(Difluoromethoxy)-4-methylnicotinaldehyde is involved in chemical syntheses that exhibit unique physicochemical characteristics, crucial for medicinal chemistry and drug discovery. Its role is evident in the synthesis of complex organic compounds, including fluorinated analogues of natural substances and innovative strategies to access valuable functional groups. Visible-light photoredox catalysis, for example, has been utilized in the synthesis of tri- and difluoromethyl ethers, showcasing the importance of fluorinated structural motifs in altering the properties of parent compounds (Lee, Ngai, & Lee, 2019).
Organic Synthesis and Catalysis
This compound is instrumental in organic synthesis and catalysis, participating in reactions to create novel organic structures. Studies have demonstrated its use in creating pyranopyrazoles, a category of compounds with potential biological activity, through green, simple, and efficient methods. Isonicotinic acid, for instance, has been used as a dual and biological organocatalyst in the preparation of 6-amino-4-(4-methoxyphenyl)-5-cyano-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazoles, highlighting the compound's role in environmentally friendly chemical synthesis (Zolfigol et al., 2013).
Environmental Distribution and Impacts
Research on novel fluorinated compounds, including 6-(Difluoromethoxy)-4-methylnicotinaldehyde, has shed light on their distribution and environmental impacts. The study on perfluoroalkyl ether carboxylic and sulfonic acids (PFECAs and PFESAs) has highlighted the global distribution of these compounds in surface waters, emphasizing the need for further investigations on their environmental fate and potential effects (Pan et al., 2018).
Mécanisme D'action
Target of Action
Similar compounds have been shown to inhibit enzymes such as dihydrofolate reductase (dhfr) . DHFR plays a crucial role in the synthesis of nucleotides and thus, DNA replication.
Mode of Action
For instance, if DHFR is indeed a target, the compound could inhibit this enzyme, disrupting nucleotide synthesis and thereby affecting DNA replication .
Biochemical Pathways
Disruption of this pathway could lead to downstream effects such as impaired DNA replication and cell division .
Pharmacokinetics
The metabolic stability of a compound is a key factor in determining its pharmacokinetic properties . Metabolic stability refers to the susceptibility of compounds to biotransformation, which can impact the bioavailability of the compound .
Result of Action
If it does inhibit dhfr, this could result in impaired dna replication and cell division, potentially leading to cell death .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can influence the activity and stability of many compounds .
Safety and Hazards
Orientations Futures
Research into difluoromethoxy compounds is ongoing, with potential applications in various fields including pharmaceuticals and agrochemicals . Future research may focus on developing new synthesis methods, exploring new applications, and improving our understanding of the properties and mechanisms of action of these compounds .
Propriétés
IUPAC Name |
6-(difluoromethoxy)-4-methylpyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F2NO2/c1-5-2-7(13-8(9)10)11-3-6(5)4-12/h2-4,8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCBACWHNOHQESA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1C=O)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Difluoromethoxy)-4-methylnicotinaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




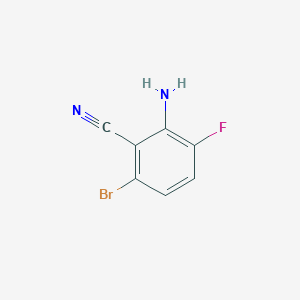

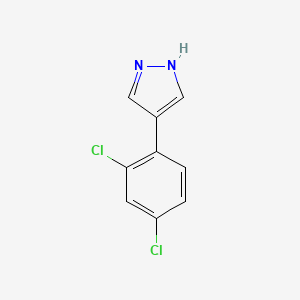
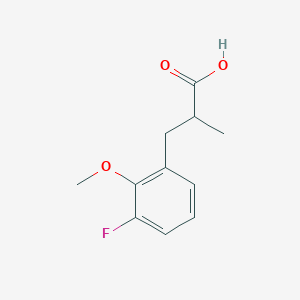

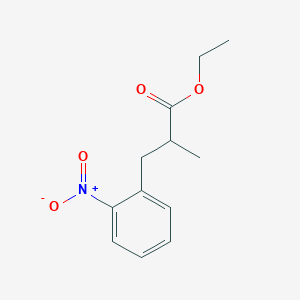
![3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-imine hydrochloride](/img/structure/B1449273.png)
